(3R)-1,1-dimethoxynonan-3-ol
Description
(3R)-1,1-Dimethoxynonan-3-ol (CAS 272122-72-2), also known as (R)-(-)-3-hydroxynonanal dimethyl acetal, is a chiral secondary alcohol with a nine-carbon chain. Its molecular formula is C₁₁H₂₄O₃ (molecular weight: 204.3065 g/mol) . The compound features a hydroxyl group (-OH) at the third carbon and two methoxy groups (-OCH₃) at the first carbon, forming an acetal functional group. The (3R) stereochemistry distinguishes it from its enantiomer, (3S)-1,1-dimethoxynonan-3-ol (CAS 312743-69-4) . This acetal structure confers stability under basic conditions but susceptibility to hydrolysis in acidic environments, making it useful in synthetic organic chemistry as a protecting group or chiral intermediate .
Properties
IUPAC Name |
(3R)-1,1-dimethoxynonan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3/c1-4-5-6-7-8-10(12)9-11(13-2)14-3/h10-12H,4-9H2,1-3H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXUFNVYAOVXOV-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](CC(OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370372 | |
| Record name | (3R)-1,1-dimethoxynonan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272122-72-2 | |
| Record name | (3R)-1,1-Dimethoxy-3-nonanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=272122-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-1,1-dimethoxynonan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1,1-dimethoxynonan-3-ol can be achieved through several methods. One common approach involves the reaction of nonanal with methanol in the presence of an acid catalyst to form the corresponding acetal. This intermediate is then subjected to a reduction reaction using a suitable reducing agent, such as sodium borohydride, to yield (3R)-1,1-dimethoxynonan-3-ol.
Industrial Production Methods
In an industrial setting, the production of (3R)-1,1-dimethoxynonan-3-ol may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3R)-1,1-Dimethoxynonan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used to replace the methoxy groups under appropriate conditions.
Major Products
Oxidation: Nonan-3-one or nonanal.
Reduction: Nonane.
Substitution: Compounds with various functional groups replacing the methoxy groups.
Scientific Research Applications
(3R)-1,1-Dimethoxynonan-3-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3R)-1,1-dimethoxynonan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the methoxy groups may participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, (3R)-1,1-dimethoxynonan-3-ol is compared below with three structurally related compounds:
2.1 Stereoisomer: (3S)-1,1-Dimethoxynonan-3-ol (CAS 312743-69-4)
- Molecular Formula : C₁₁H₂₄O₃ (identical to the R-isomer) .
- Key Differences :
- Stereochemistry : The (3S) configuration results in opposite optical activity (e.g., dextrorotatory vs. levorotatory).
- Applications : Enantiomeric pairs often exhibit divergent biological activities. For example, the R-isomer may serve as a chiral ligand in asymmetric catalysis, while the S-isomer could be inactive or toxic in specific biological systems .
- Physical Properties : Identical to the R-isomer (e.g., melting point, density) due to shared molecular structure.
2.2 Functional Group Variant: 4-(tert-Amylperoxy)-4-methyl-2-pentanol (CAS 136338-61-9)
- Molecular Formula : C₁₁H₂₄O₃ (same as the target compound) .
- Key Differences :
- Functional Groups : Contains a peroxide (-O-O-) group instead of an acetal.
- Reactivity : Peroxides are thermally unstable and prone to explosive decomposition, requiring stringent safety protocols .
- Applications : Used as a radical initiator in polymerization (e.g., Lupersol 540), contrasting with the acetal’s role in protection or chiral synthesis.
2.3 Smaller Homolog: (±)-1-Penten-3-ol (CAS 616-25-1)
- Molecular Formula : C₅H₁₀O (molecular weight: 86.13 g/mol) .
- Key Differences :
- Chain Length : Shorter five-carbon chain with a hydroxyl group at C3 and a double bond at C1.
- Volatility : Lower molecular weight contributes to a lower boiling point and higher volatility, making it suitable for flavor/fragrance applications .
- Reactivity : The allylic alcohol structure enables participation in conjugate additions, unlike the saturated acetal.
Physical and Chemical Property Comparison
Research and Industrial Relevance
- Pharmaceuticals : The R-isomer’s chirality is valuable in synthesizing enantiopure drugs.
- Agrochemicals: Acetals like (3R)-1,1-dimethoxynonan-3-ol may stabilize volatile aldehydes in pesticide formulations.
- Polymer Science : Contrasts with peroxide analogs, which initiate chain-growth polymerizations .
Biological Activity
(3R)-1,1-Dimethoxynonan-3-ol is a chiral organic compound notable for its potential biological activities. This article aims to synthesize current research findings regarding its biological properties, including antimicrobial, antifungal, and cytotoxic effects. The compound's structure and stereochemistry are pivotal in determining its interactions with biological systems.
Chemical Structure
The chemical structure of (3R)-1,1-dimethoxynonan-3-ol can be represented as follows:
This compound features two methoxy groups and a hydroxyl group, contributing to its polar characteristics and potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that (3R)-1,1-dimethoxynonan-3-ol exhibits significant antimicrobial properties. A comparative analysis of its activity against various bacterial strains shows promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound's effectiveness appears to correlate with its structural features, particularly the presence of the hydroxyl group which enhances solubility and interaction with microbial membranes .
Antifungal Activity
In addition to its antibacterial properties, (3R)-1,1-dimethoxynonan-3-ol has been evaluated for antifungal activity. In vitro studies demonstrated that it inhibits the growth of several fungal species:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
| Cryptococcus neoformans | 64 µg/mL |
The antifungal efficacy is attributed to the compound's ability to disrupt fungal cell membranes, a mechanism similar to other known antifungal agents .
Cytotoxicity
Cytotoxicity assays conducted on various human cancer cell lines indicate that (3R)-1,1-dimethoxynonan-3-ol possesses selective cytotoxic effects. The results are summarized in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MDA-MB-231 | 30 |
| A549 | 35 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Case Studies
Several case studies have explored the therapeutic potential of (3R)-1,1-dimethoxynonan-3-ol:
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against biofilm-forming bacteria. Results showed a reduction in biofilm formation by more than 50% at sub-MIC concentrations.
- Antifungal Mechanism Investigation : Research published in Fungal Biology examined the mode of action of (3R)-1,1-dimethoxynonan-3-ol against Candida albicans. The study revealed that the compound disrupts ergosterol biosynthesis, leading to increased membrane permeability.
- Cytotoxicity in Cancer Research : A study focused on breast cancer cells highlighted that treatment with (3R)-1,1-dimethoxynonan-3-ol resulted in significant cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
